3-chloro-4-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
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Overview
Description
3-Chloro-4-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a complex organic compound characterized by its unique chemical structure. This compound features a benzene ring substituted with chlorine and fluorine atoms, and a sulfonamide group attached to a tetrahydropyrazolo[1,5-a]pyridine moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core tetrahydropyrazolo[1,5-a]pyridine structure This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions would be optimized to ensure high yield and purity. Safety measures and environmental considerations would also be paramount in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions might result in the formation of different sulfonamide derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic uses, such as in the development of new drugs.
Medicine: The compound may have potential as a drug candidate for treating various diseases, given its unique chemical properties.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its molecular targets and pathways involved. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
3-Chloro-4-fluorobenzenesulfonamide
4-Chloro-3-fluorobenzenesulfonamide
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Uniqueness: This compound is unique due to its specific arrangement of chlorine and fluorine atoms on the benzene ring, as well as the presence of the tetrahydropyrazolo[1,5-a]pyridine moiety. These structural features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2S/c14-12-8-11(1-2-13(12)15)21(19,20)17-9-4-6-18-10(7-9)3-5-16-18/h1-3,5,8-9,17H,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXFMFVFKTZSRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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